molecular formula C8H14N2O4 B15206996 (R)-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate

(R)-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate

Cat. No.: B15206996
M. Wt: 202.21 g/mol
InChI Key: KSEYGUQXOGWNIL-ZCFIWIBFSA-N
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Description

®-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate is a chiral compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate typically involves the reaction of an appropriate oxazolidinone derivative with ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound might involve continuous flow processes to ensure high yield and purity. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert it into different oxazolidinone derivatives with altered functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction could produce simpler oxazolidinone derivatives.

Scientific Research Applications

®-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting bacterial infections.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (S)-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate: The enantiomer of the compound, which may have different biological activities.

    ®-Methyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate: A similar compound with a methyl group instead of an ethyl group.

    ®-Ethyl (4-methyl-2-oxooxazolidin-3-yl)carbamate: A compound with a methyl group on the oxazolidinone ring.

Uniqueness

®-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate is unique due to its specific chiral configuration and functional groups, which can impart distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

ethyl N-[(4R)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]carbamate

InChI

InChI=1S/C8H14N2O4/c1-3-6-5-14-8(12)10(6)9-7(11)13-4-2/h6H,3-5H2,1-2H3,(H,9,11)/t6-/m1/s1

InChI Key

KSEYGUQXOGWNIL-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@@H]1COC(=O)N1NC(=O)OCC

Canonical SMILES

CCC1COC(=O)N1NC(=O)OCC

Origin of Product

United States

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